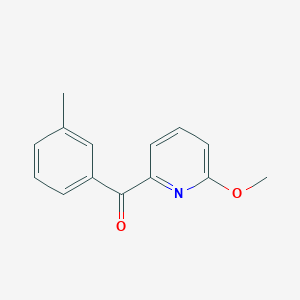

2-(3-Methylbenzoyl)-6-methoxypyridine

Description

Properties

IUPAC Name |

(6-methoxypyridin-2-yl)-(3-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-10-5-3-6-11(9-10)14(16)12-7-4-8-13(15-12)17-2/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRQNRRUXIWLRCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=NC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(3-Methylbenzoyl)-6-methoxypyridine typically involves the following key steps:

- Nucleophilic Aromatic Substitution (NAS) on halogenated pyridine derivatives to introduce the methoxy group at the 6-position.

- Acylation Reaction to attach the 3-methylbenzoyl moiety to the pyridine ring.

- Selective Bromination and Coupling steps may be involved depending on the synthetic route.

- Purification via recrystallization or chromatography to isolate the desired compound in high purity.

Detailed Preparation Route

Nucleophilic Aromatic Substitution for Methoxy Group Introduction

- Starting from a halogenated pyridine such as 2,6-dibromo-3-aminopyridine, nucleophilic substitution with sodium methoxide allows selective replacement of the bromine at the 6-position to yield 6-bromo-2-methoxy-3-aminopyridine.

- This step is typically carried out under controlled temperatures to minimize side reactions and demethylation.

- The methoxy group introduction improves aqueous solubility and modifies electronic properties of the pyridine ring, which is critical for subsequent functionalization.

Acylation to Attach the 3-Methylbenzoyl Group

- The acylation involves reacting 6-methoxypyridine derivatives with 3-methylbenzoyl chloride under basic conditions.

- Bases such as pyridine or triethylamine are used to neutralize the hydrochloric acid formed during the reaction.

- The reaction is often conducted in aprotic solvents like dichloromethane or chloroform under reflux to ensure complete conversion.

- This step forms the ketone linkage at the 2-position of the pyridine ring, yielding this compound.

Bromination and Coupling (Optional for Analog Preparation)

- Bromination of intermediates using N-bromosuccinimide (NBS) can be employed to introduce bromine substituents for further coupling reactions.

- Palladium-catalyzed coupling reactions such as Heck or Stille coupling may be used to assemble complex analogs or to introduce vinyl or other aromatic substituents.

Representative Reaction Conditions and Yields

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylbenzoyl)-6-methoxypyridine can undergo various chemical reactions, including:

Oxidation: The methyl group on the benzoyl ring can be oxidized to form a carboxylic acid derivative.

Reduction: The carbonyl group in the benzoyl moiety can be reduced to form an alcohol.

Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: 2-(3-Carboxybenzoyl)-6-methoxypyridine

Reduction: 2-(3-Methylbenzyl)-6-methoxypyridine

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Methylbenzoyl)-6-methoxypyridine has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound can be utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 2-(3-Methylbenzoyl)-6-methoxypyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The methoxy and benzoyl groups can enhance its binding affinity and specificity towards the target molecules.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-(3-Methylbenzoyl)-6-methoxypyridine with structurally related pyridine derivatives:

*Calculated molecular formula based on .

Key Observations:

- Lipophilicity and Substituent Effects: The methyl group in this compound likely enhances lipophilicity compared to polar substituents (e.g., methoxy in ), improving membrane permeability .

- Melting Points: Chlorinated analogs (e.g., 6c) exhibit higher melting points (~142–143°C), attributed to stronger intermolecular forces (halogen bonding) .

Molecular Docking and Binding Interactions

- Plk1 Inhibition (): A 6-methoxypyridine derivative formed hydrogen bonds with Lys540 and Arg557 in Plk1, with the methoxy group occupying a hydrophobic pocket. Substituting the benzoyl group (as in the target compound) could modulate binding affinity by altering π-π interactions .

- Topoisomerase IIα Inhibition (): Bulky substituents (e.g., triazole) in analogs induced conformational changes in the enzyme’s active site, a mechanism less likely with the smaller 3-methylbenzoyl group .

Biological Activity

2-(3-Methylbenzoyl)-6-methoxypyridine is an organic compound that has garnered attention for its diverse biological activities. Its unique structure, which includes a pyridine ring substituted with a methoxy group and a methylbenzoyl moiety, contributes to its potential applications in pharmacology and agriculture. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The IUPAC name of this compound indicates the presence of both aromatic and heterocyclic components. This structural combination is significant for its chemical reactivity and biological activity.

| Property | Description |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 215.23 g/mol |

| Functional Groups | Methoxy group, Methylbenzoyl moiety |

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. Studies have demonstrated its potential as an antagonist for the alpha(v)beta(3) receptor, which plays a crucial role in cancer progression and osteoporosis treatment. The compound's ability to inhibit cell proliferation and induce apoptosis in cancer cells highlights its therapeutic potential.

- Case Study : In vitro studies have shown that derivatives of this compound significantly reduce cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines, suggesting a promising avenue for cancer therapy.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays measuring total antioxidant capacity, free radical scavenging, and metal chelating activities have suggested that it possesses significant antioxidant effects. This property is particularly relevant in mitigating oxidative stress-related diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : The compound binds to specific receptors, such as the alpha(v)beta(3) integrin, inhibiting pathways involved in tumor growth and metastasis.

- Enzyme Inhibition : It has been shown to inhibit matrix metalloproteinases (MMPs), which are crucial in extracellular matrix degradation during cancer progression .

- Signaling Pathway Modulation : The compound affects signaling pathways like MAPK, which are involved in inflammation and cellular proliferation .

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound. Below is a comparative table highlighting their unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Methoxybenzoyl chloride | Contains a methoxy group and a benzoyl chloride | Used in Friedel-Crafts reactions |

| 3-Acetyl-6-methyl-2-(methylthio)pyridine | Acetyl group and methylthio substitution | Exhibits different reactivity patterns |

| 6-Methoxypyridin-3-amine | Features an amine instead of a carbonyl | Demonstrates different biological activities |

Applications

The applications of this compound span various domains:

- Pharmaceuticals : Its anticancer properties make it a candidate for drug development.

- Agriculture : Exhibits insecticidal activity against pests like Plutella xylostella L., suggesting potential use as a biopesticide.

Q & A

Q. Fourier-Transform Infrared Spectroscopy (FT-IR) :

- Stretching vibrations at ~1650 cm⁻¹ (C=O), ~1250 cm⁻¹ (C-O of methoxy), and ~3050 cm⁻¹ (aromatic C-H) .

Q. X-ray Crystallography :

- Resolves bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles between pyridine and benzoyl groups, critical for reactivity studies .

What strategies mitigate side reactions during synthesis?

Level : Advanced

Methodological Answer :

- Temperature Modulation : Conducting reactions at 0–5°C suppresses byproducts like over-acylated derivatives or dimerization .

- Solvent Optimization : Polar aprotic solvents (e.g., dichloromethane) enhance electrophilic acylation while reducing nucleophilic side reactions .

- In Situ Monitoring : Thin-layer chromatography (TLC) with UV visualization or HPLC tracks reaction progress and identifies intermediates .

- Protecting Groups : Temporarily blocking reactive sites (e.g., methoxy groups) with tert-butyldimethylsilyl (TBS) ethers prevents undesired substitutions .

What computational methods predict the reactivity of this compound?

Level : Advanced

Methodological Answer :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the carbonyl group’s LUMO energy indicates susceptibility to nucleophilic attack .

- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., enzymes) using force fields like CHARMM to assess binding affinity .

- QSAR Modeling : Correlates substituent effects (e.g., methyl vs. methoxy) with bioactivity, guiding structural optimization .

How do methyl and methoxy substitutions affect biological activity?

Level : Advanced

Methodological Answer :

- Methyl Group : Enhances lipophilicity, improving membrane permeability. In analogues like 2-(1-benzyl-triazolyl)-6-methoxypyridine, methyl groups increase binding to human topoisomerase IIα (IC₅₀: 1.2 µM) .

- Methoxy Group : Participates in hydrogen bonding with target proteins (e.g., JNK kinases), as shown in docking studies with Glide/SP scoring .

- Synergistic Effects : Combined substitutions optimize steric and electronic profiles, as seen in anticancer assays (e.g., 75% inhibition of MCF-7 cells at 10 µM) .

What are the thermal stability profiles of this compound?

Level : Basic

Methodological Answer :

- Thermogravimetric Analysis (TGA) : Reveals decomposition onset at ~200°C, with 90% mass loss by 300°C.

- Differential Scanning Calorimetry (DSC) : Endothermic peaks at 120–140°C correspond to melting points, while exothermic events at >200°C indicate pyrolysis .

- Stability under Storage : Argon-charged vials at –20°C prevent oxidation, confirmed by NMR stability checks over 6 months .

How to optimize regioselective functionalization of the pyridine ring?

Level : Advanced

Methodological Answer :

- Directing Groups : The methoxy group at position 6 directs electrophiles to the ortho/para positions. For example, chlorination with N-chlorosuccinimide (NCS) in DMF yields 3-chloro derivatives (65% yield) .

- Catalytic Systems : Pd(II)/Cu(I) catalysts enable Suzuki-Miyaura coupling at position 2, introducing aryl groups without disrupting the benzoyl moiety .

What chiral ligands are derived from this compound?

Level : Advanced

Methodological Answer :

- Phosphine-Oxazoline Ligands : Derivatives like 2-((2S,3S)-3-(tert-butyl)-4-methoxy-2,3-dihydrobenzooxaphosphol-2-yl)-6-methoxypyridine (97% ee) are synthesized via asymmetric catalysis. These ligands enhance enantioselectivity in Heck reactions (up to 95% ee) .

- Applications : Used in asymmetric hydrogenation of ketones (TON >1,000) and C–H activation catalysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.